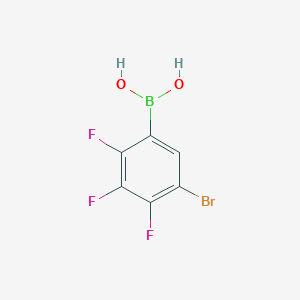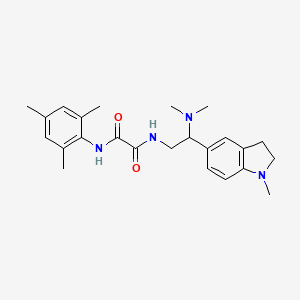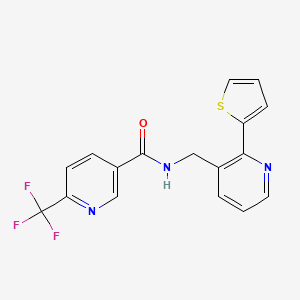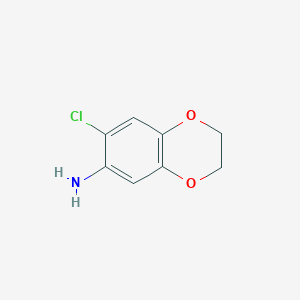
5-Bromo-2,3,4-trifluorophenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2,3,4-trifluorophenylboronic acid is a chemical compound with the CAS Number: 2377611-88-4 . It has a molecular weight of 254.8 .
Synthesis Analysis
The synthesis of similar compounds like 3,4,5-Trifluorophenylboronic acid involves a reaction that is continued at room temperature for 8 hours . After the reaction is over, the reaction solution is slowly poured into dilute hydrochloric acid, and after the addition is complete, stir for 0.5-1.5h, separate the liquids, and then extract the aqueous phase twice, combine the organic phases, dry with anhydrous sodium sulfate, spin dry, and recrystallization of ethyl chloride gives the product .Molecular Structure Analysis
The Inchi Code of this compound is 1S/C6H3BBrF3O2/c8-3-1-2 (7 (12)13)4 (9)6 (11)5 (3)10/h1,12-13H .Chemical Reactions Analysis
Boron reagents like this compound are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
This compound is a solid .科学的研究の応用
Versatile Synthesis Applications
Synthesis of Pyridine and Furanone Derivatives
- Utilized in the synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones through a versatile synthetic route involving Suzuki reactions. This pathway highlights its importance in creating intermediates for further chemical transformations (Sutherland & Gallagher, 2003).
Application in Suzuki-Miyaura Cross-Coupling Reactions
- Demonstrates its efficacy in Suzuki-Miyaura cross-coupling reactions, contributing to the development of novel thiophene derivatives with potential pharmacological applications. The study also explores the electronic effects of different substituents on arylboronic acids, showcasing the compound's versatility in synthesizing compounds with varied biological activities (Ikram et al., 2015).
Photophysical and Biological Applications
Photophysical Studies
- In the realm of photophysical studies, 5-Bromo-4′,5′-bis(dimethylamino)fluorescein, synthesized using a related bromo-substituted compound, has shown unique pH-dependent fluorescence. This quality makes it a candidate for cross-coupling reactions to produce derivatives with unique emission properties, indicating the broader utility of bromo-substituted phenylboronic acids in the development of fluorescent probes and sensors (Hwang et al., 2018).
Biological Activity Insights
- Studies involving the synthesis of pyridine-based derivatives through Suzuki cross-coupling reactions have not only explored the chemical reactivity of similar compounds but also investigated their biological activities, such as anti-thrombolytic and biofilm inhibition properties. This underscores the potential of bromo-substituted phenylboronic acids in medicinal chemistry, particularly in identifying compounds with therapeutic relevance (Ahmad et al., 2017).
Material Science and Catalytic Activities
Catalytic Activity and Material Development
- The preparation of cyclopalladated complexes of thiophosphorylbenzoic acid thioamides, facilitated by bromo-substituted phenylboronic acids, showcases their utility in synthesizing materials with interesting catalytic activities and photophysical properties. Such materials are valuable for their potential applications in catalysis and as fluorescent probes (Kozlov et al., 2008).
Safety and Hazards
作用機序
Target of Action
The primary target of the 5-Bromo-2,3,4-trifluorophenylboronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The this compound affects the SM coupling pathway . This pathway involves the formation of carbon–carbon bonds, which is a crucial process in organic synthesis . The downstream effects of this pathway include the formation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
Boronic acids are generally known to be relatively stable, readily prepared, and environmentally benign , which could suggest good bioavailability.
Result of Action
The molecular and cellular effects of the action of this compound are primarily seen in the formation of new carbon–carbon bonds . This is a key step in many organic synthesis reactions, leading to the creation of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is known to be relatively stable in air and insensitive to moisture, allowing for long-term storage . It may generate toxic gases when in contact with strong oxidizing agents or at high temperatures . Therefore, it should be handled in a well-ventilated area, away from fire sources and oxidizing agents .
特性
IUPAC Name |
(5-bromo-2,3,4-trifluorophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BBrF3O2/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1,12-13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTDZHGWKPWRKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1F)F)F)Br)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BBrF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(5-Fluoro-2-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2610837.png)

![3-(3-Chloro-4-methylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2610839.png)
![N-[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-benzylsulfanylacetamide](/img/structure/B2610841.png)
![N-{[(benzyloxy)amino]methylene}-5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2610845.png)


![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2610850.png)
![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B2610851.png)
![2-[(3-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2610854.png)

![Ethyl 2-{[4'-(2-ethoxy-2-oxo-1-phenylethoxy)[1,1'-biphenyl]-4-yl]oxy}-2-phenylacetate](/img/structure/B2610857.png)

![3-(3-methoxyphenyl)-7-(4-tosylpiperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2610859.png)